5-Chloro-2-(2-methylpropoxy)pyridin-3-amine
Description
IUPAC Nomenclature and CAS Registry Number Analysis
The systematic naming of 5-Chloro-2-(2-methylpropoxy)pyridin-3-amine follows International Union of Pure and Applied Chemistry nomenclature conventions for substituted pyridine derivatives. The compound is officially registered under Chemical Abstracts Service registry number 1513240-33-9, which serves as its unique chemical identifier in chemical databases and literature. The systematic name reflects the specific substitution pattern on the pyridine ring, with the amino group positioned at the 3-position, the chlorine atom at the 5-position, and the 2-methylpropoxy substituent at the 2-position of the pyridine heterocycle.
The nomenclature system for this compound demonstrates the hierarchical naming approach typical of substituted pyridines, where the parent pyridine structure forms the base name, and substituents are identified by their position numbers and chemical nature. The 2-methylpropoxy group, also known as isobutoxy, represents a branched alkoxy substituent that significantly influences the compound's physical and chemical properties. Alternative naming systems may refer to this compound using variations that emphasize different structural features, but the Chemical Abstracts Service registry number 1513240-33-9 remains the definitive identifier across all chemical databases and commercial suppliers.
The systematic approach to naming this compound also reveals important structural relationships with other aminopyridine derivatives. Related compounds include 2-(2-Methylpropoxy)pyridin-3-amine, which lacks the chlorine substituent and carries Chemical Abstracts Service number 58443-07-5. This nomenclature comparison highlights the specific structural modifications that distinguish various members of the aminopyridine family and demonstrates the precision required in chemical nomenclature to avoid confusion between closely related structures.
Molecular Formula and Weight Determination
The molecular formula of this compound is established as C₉H₁₃ClN₂O, indicating a composition of nine carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight has been precisely determined as 200.67 grams per mole, reflecting the cumulative atomic masses of all constituent elements within the molecular structure. This molecular composition places the compound within the category of moderate molecular weight heterocyclic compounds suitable for various synthetic and analytical applications.
The Simplified Molecular Input Line Entry System representation of the compound is documented as NC1=CC(Cl)=CN=C1OCC(C)C, which provides a standardized method for representing the molecular structure in linear notation. This notation system allows for unambiguous computational representation and facilitates database searches and chemical informatics applications. The molecular formula and structural representation confirm the presence of both electron-donating and electron-withdrawing groups on the pyridine ring, creating a complex electronic environment that influences the compound's reactivity and physical properties.
Comparative analysis with structurally related compounds provides additional context for understanding the molecular characteristics of this compound. For instance, the closely related compound 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine has a molecular formula of C₈H₁₁ClN₂O and molecular weight of 186.64 grams per mole. The difference of one carbon atom and two hydrogen atoms between these compounds reflects the structural distinction between the 2-methylpropoxy and propan-2-yloxy substituents, demonstrating how minor structural modifications can be precisely tracked through molecular formula analysis.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | C₉H₁₃ClN₂O | 200.67 | 1513240-33-9 |
| 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine | C₈H₁₁ClN₂O | 186.64 | 1395038-94-4 |
| 2-(2-Methylpropoxy)pyridin-3-amine | C₉H₁₄N₂O | 166.22 | 58443-07-5 |
X-ray Crystallographic Studies for Structural Confirmation
While specific X-ray crystallographic data for this compound was not identified in the available literature, structural confirmation studies of related aminopyridine derivatives provide valuable insights into the expected solid-state conformation and molecular geometry of this compound. X-ray crystallographic analysis of similar compounds has revealed important structural features that can be extrapolated to understand the three-dimensional arrangement of atoms in this compound.
Studies of related aminopyridine structures have demonstrated that the amino group typically adopts a pyramidal geometry rather than a planar configuration, which has significant implications for the compound's chemical behavior and intermolecular interactions. The non-planarity of the amino group results from the sp³ hybridization of the nitrogen atom and is influenced by both steric and electronic factors. In the case of this compound, the presence of the bulky 2-methylpropoxy substituent adjacent to the amino group may further influence the pyramidal geometry and overall molecular conformation.
The pyridine ring system in aminopyridine derivatives maintains its characteristic planar aromatic structure, with bond lengths and angles consistent with aromatic conjugation. However, the presence of multiple substituents, particularly electron-withdrawing groups like chlorine and electron-donating groups like amino, creates bond length variations within the ring system. Computational studies of related compounds suggest that the carbon-carbon bond distances in substituted pyridines typically range from 1.394 to 1.400 Ångströms, while carbon-nitrogen bond lengths in the pyridine ring average approximately 1.340 Ångströms.
The 2-methylpropoxy substituent is expected to adopt a conformation that minimizes steric interactions with neighboring groups while maintaining optimal overlap with the pyridine π-system. The flexibility of the alkoxy chain allows for conformational adjustments that accommodate crystal packing requirements in the solid state. Future crystallographic studies of this compound would provide definitive structural parameters and confirm the predicted molecular geometry.
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of this compound requires careful consideration of the electronic and structural factors that influence proton transfer equilibria in aminopyridine systems. Unlike 2-aminopyridine derivatives, which can exhibit significant tautomerization between amino and imino forms, 3-aminopyridine derivatives typically show much less tendency toward tautomeric equilibria due to the different electronic environment created by the meta-positioning of the amino group relative to the pyridine nitrogen.
Experimental studies of 3-aminopyridine have demonstrated that this compound exists predominantly in the amino form rather than undergoing significant tautomerization to imino structures. The absorption spectral data for 3-aminopyridine shows only one broad band at approximately 3350 reciprocal centimeters, characteristic of the pyridine ring structure, with no evidence for the presence of pyridone-type tautomeric forms that would be expected if significant tautomerization occurred. This spectroscopic evidence suggests that 3-aminopyridine derivatives, including this compound, maintain their amino form under normal conditions.
The substitution pattern in this compound further influences tautomeric stability through electronic effects. The electron-withdrawing chlorine substituent at the 5-position stabilizes the amino form by reducing electron density on the pyridine nitrogen, thereby decreasing the driving force for proton transfer that would lead to tautomeric forms. Simultaneously, the electron-donating 2-methylpropoxy group at the 2-position provides additional stabilization to the amino form through mesomeric effects.
Computational studies of related aminopyridine systems have revealed that tautomeric barriers in these compounds are typically quite high, often exceeding 40 kilocalories per mole for proton transfer processes. The canonical amino structure consistently emerges as the most thermodynamically stable form, with alternative tautomeric structures showing significantly higher energies. For this compound, the combination of substituent effects and inherent structural preferences strongly favors the amino tautomer as the predominant species under standard conditions.
| Tautomeric Form | Relative Stability | Electronic Factors | Structural Evidence |
|---|---|---|---|
| Amino Form | Most Stable | Optimal electron density distribution | Spectroscopic confirmation |
| Imino Form | Highly Unstable | Unfavorable charge distribution | Not observed experimentally |
| Pyridone Form | Extremely Unstable | Significant aromatic disruption | Computationally disfavored |
Properties
IUPAC Name |
5-chloro-2-(2-methylpropoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-6(2)5-13-9-8(11)3-7(10)4-12-9/h3-4,6H,5,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWVXMSCCMONDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Reactions
Chlorination reactions are crucial for introducing chlorine atoms into the pyridine ring. These reactions can be performed using chlorinating agents such as hydrochloric acid and sodium hypochlorite, as seen in the synthesis of 2-amino-5-chloropyridine.
Alkylation Reactions
Alkylation reactions are necessary for attaching the 2-methylpropoxy group to the pyridine ring. These reactions often involve the use of alkyl halides or alkyl amines in the presence of a base.
Amination Reactions
Amination reactions are used to introduce the amino group into the pyridine ring. These can be achieved through nucleophilic substitution reactions involving ammonia or amines.
Analysis of Related Compounds
6-Chloro-2-(2-methylpropoxy)pyridin-3-amine
The synthesis of 6-Chloro-2-(2-methylpropoxy)pyridin-3-amine involves the reaction of 5-chloro-2-hydroxypyridine with 2-methylpropylamine in the presence of a base. This process provides insights into how similar compounds might be synthesized.
2-Amino-5-chloropyridine
The synthesis of 2-amino-5-chloropyridine involves the use of hydrochloric acid and sodium hypochlorite for chlorination. This method highlights the importance of controlling reaction conditions to achieve specific chlorination patterns.
Data and Findings
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-methylpropoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile at room temperature.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of reduced amine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
5-Chloro-2-(2-methylpropoxy)pyridin-3-amine serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions, including Suzuki-Miyaura cross-coupling, which is widely used for constructing complex organic molecules and pharmaceutical intermediates. This compound can facilitate the formation of carbon-carbon bonds essential for synthesizing diverse chemical structures .
Reagent in Chemical Reactions
The compound is also utilized as a reagent in several chemical reactions, enabling functional group transformations and the synthesis of heterocyclic compounds. Its unique pyridine core offers strategic advantages in designing bioactive molecules, making it indispensable in drug discovery and development efforts .
Biological Applications
Investigating Biological Pathways
In biological research, this compound can be employed to study various biological pathways. It has been used as a probe to investigate enzyme activities and cellular responses, contributing to a better understanding of metabolic processes.
Therapeutic Potential
Preliminary studies suggest that this compound exhibits several biological activities:
- Enzyme Inhibition: It has shown significant inhibition of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Anti-inflammatory Properties: Research indicates it may possess anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
- Anticancer Activity: Some studies have reported cytotoxic effects against various cancer cell lines, suggesting its potential role in cancer therapy .
Case Studies and Research Findings
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound significantly reduces enzyme activity linked to metabolic disorders. This finding opens avenues for developing new therapeutic agents targeting these enzymes.
Case Study 2: Anticancer Properties
In vitro studies have indicated that this compound induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. Further research is needed to explore its efficacy and safety in clinical settings .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-methylpropoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
- Polarity : Fluorinated alkoxy groups (e.g., difluoroethoxy in CAS 1706447-76-8) introduce polarity, which may improve water solubility but reduce blood-brain barrier penetration .
- Electronic Effects : The chloro group at position 5 deactivates the pyridine ring, directing electrophilic substitution to positions activated by the alkoxy group (e.g., position 6) .
Biological Activity
5-Chloro-2-(2-methylpropoxy)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and cellular signaling pathways. This article synthesizes available data on its biological activity, mechanisms of action, and implications for therapeutic applications.
- Chemical Formula : C12H16ClN
- Molecular Weight : 223.72 g/mol
- CAS Number : 1513240-33-9
The biological activity of this compound is primarily linked to its interaction with specific cellular targets:
- STAT3 Inhibition : The compound has been shown to inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor involved in cell growth and apoptosis. This inhibition leads to reduced cell viability in various cancer cell lines, indicating its potential as an anti-cancer agent .
- Cell Cycle Arrest : In studies involving cancer cells, treatment with this compound resulted in significant induction of apoptosis and cell cycle arrest, particularly at the G1 phase. This effect was quantified using fluorescent labeling techniques to measure phosphorylated histone H3 .
- Metabolic Pathways : The compound's influence on metabolic pathways has been observed, particularly in glycolysis and mitochondrial function. It appears to modulate enzymes involved in these pathways, which may contribute to its anti-tumor effects .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Breast Cancer Cells
In a laboratory study, this compound was tested on breast cancer cell lines. The results indicated a dose-dependent suppression of cell viability with IC50 values observed at low micromolar concentrations. The compound induced apoptosis characterized by increased caspase activity and morphological changes consistent with programmed cell death.
Case Study 2: Metabolic Regulation
Another study focused on the compound's effect on metabolic pathways in liver cells. It was found that the compound enhances glycolytic flux by modulating key enzymes such as pyruvate kinase M2 (PKM2). This modulation is crucial for understanding how the compound may influence energy metabolism in cancer cells .
Research Findings
Recent research emphasizes the dual role of this compound as both an inhibitor of oncogenic signaling and a modulator of metabolic pathways. Its ability to affect STAT3 signaling suggests potential applications in treating cancers where this pathway is aberrantly activated.
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-2-(2-methylpropoxy)pyridin-3-amine, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves nucleophilic substitution at the pyridine ring. For example, substituting a halogen (e.g., chlorine) at position 5 with a 2-methylpropoxy group at position 2 requires careful control of reaction parameters:
- Base selection : Use non-polar solvents (e.g., DMF) with bases like K₂CO₃ to deprotonate the hydroxyl group of 2-methylpropanol, facilitating nucleophilic attack .
- Temperature : Reactions typically proceed at 80–100°C to balance reactivity and side-product formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) isolates the product. Purity is confirmed via HPLC (>95%) .
Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.0–1.2 ppm (doublet for isobutyl CH₃ groups) and δ 4.2–4.5 ppm (methine proton of 2-methylpropoxy) confirm substituent integration. Aromatic protons appear as distinct multiplets in δ 6.5–8.0 ppm .
- ¹³C NMR : Signals for the pyridine carbons (C-3 amine: ~150 ppm; C-5 chloro: ~125 ppm) validate regiochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 215.08) and fragments (e.g., loss of Cl or 2-methylpropoxy groups) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 150°C, as shown by TGA-DSC analysis. Store at 2–8°C in inert atmospheres (argon) to prevent oxidation .
- Light Sensitivity : UV-Vis studies indicate photodegradation under direct UV light; amber glass vials are recommended for long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) suggests moderate electrophilicity, favoring reactions with electron-deficient partners .
- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The 2-methylpropoxy group’s hydrophobicity may enhance binding to hydrophobic enzyme pockets .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo biological activity data?
Methodological Answer:
- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to mimic physiological conditions. Poor aqueous solubility (logP ~2.8) may reduce in vivo bioavailability .
- Metabolite Profiling : LC-MS/MS identifies metabolites (e.g., hydroxylation at C-3 amine or 2-methylpropoxy cleavage) that alter activity .
- Dose-Response Refinement : Conduct pharmacokinetic studies in rodent models to correlate plasma concentrations with efficacy .
Q. How do steric and electronic effects of substituents influence regioselectivity in functionalization reactions?
Methodological Answer:
- Steric Effects : The bulky 2-methylpropoxy group at position 2 directs electrophilic substitution (e.g., nitration) to position 4 or 6 due to steric hindrance .
- Electronic Effects : The electron-withdrawing chlorine at position 5 deactivates the ring, requiring harsher conditions (e.g., HNO₃/H₂SO₄ at 0°C) for nitration .
- Validation : Compare reaction outcomes with analogs (e.g., 5-Methoxy-4-methylpyridin-3-amine) to isolate steric/electronic contributions .
Q. What methodologies validate the compound’s role as a kinase inhibitor in mechanistic studies?
Methodological Answer:
- Kinase Assays : Use ADP-Glo™ kinase assays to measure IC₅₀ values against p38 MAPK or JNK isoforms. Pre-incubate the compound (1–100 µM) with ATP (10 µM) to assess competitive inhibition .
- Western Blotting : Monitor phosphorylation levels of downstream targets (e.g., ATF-2 for p38 MAPK) in cell lysates treated with the compound .
Data Contradiction Analysis
Q. How to address inconsistent cytotoxicity results across cell lines?
Methodological Answer:
Q. Why do computational predictions of binding affinity conflict with experimental IC₅₀ values?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
